REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:8]=[C:7]([NH:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:5][N:4]=1>ClCCl>[C:10]([NH:9][C:7]1[CH:6]=[CH:5][N:4]=[C:3]([CH:2]=[O:1])[CH:8]=1)(=[O:12])[CH3:11]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC1=NC=CC(=C1)NC(C)=O
|
Name
|
MnO3
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 26 hours
|
Duration
|
26 h
|
Type
|
FILTRATION
|
Details
|
The MnO2 was then filtered hot
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=CC(=NC=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |